Msh, beta, (9-18), tyr(9)-
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Overview
Description
Msh, beta, (9-18), tyr(9)- is a peptide hormone that belongs to the melanocyte-stimulating hormone family. It is derived from the larger pro-opiomelanocortin protein and plays a significant role in various physiological processes, including pigmentation, energy homeostasis, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Msh, beta, (9-18), tyr(9)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The temporary protecting groups on the amino acids are removed using TFA.
Industrial Production Methods
Industrial production of Msh, beta, (9-18), tyr(9)- follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Msh, beta, (9-18), tyr(9)- can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
Msh, beta, (9-18), tyr(9)- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating pigmentation and energy homeostasis.
Medicine: Explored for its potential therapeutic effects in conditions like obesity, inflammation, and skin disorders.
Industry: Utilized in the development of cosmetic products aimed at modulating skin pigmentation.
Mechanism of Action
Msh, beta, (9-18), tyr(9)- exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, MC5R). This binding activates the adenylyl cyclase/cyclic AMP/protein kinase A (AC/cAMP/PKA) pathway, leading to the regulation of various downstream processes such as melanin synthesis, DNA repair, and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Alpha-Melanocyte Stimulating Hormone (α-MSH): Shares similar functions but has a different amino acid sequence.
Gamma-Melanocyte Stimulating Hormone (γ-MSH): Another member of the melanocyte-stimulating hormone family with distinct physiological roles.
Uniqueness
Msh, beta, (9-18), tyr(9)- is unique due to its specific sequence and the presence of tyrosine at position 9, which influences its binding affinity and activity at melanocortin receptors .
Properties
CAS No. |
75389-13-8 |
---|---|
Molecular Formula |
C60H81N15O15 |
Molecular Weight |
1252.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H81N15O15/c61-23-7-6-15-41(54(84)73-45(59(89)90)30-50(79)80)70-56(86)47-17-9-25-74(47)58(88)48-18-10-26-75(48)57(87)46(33-76)68-49(78)32-67-52(82)44(29-36-31-66-40-14-5-4-13-38(36)40)72-53(83)42(16-8-24-65-60(63)64)69-55(85)43(28-34-11-2-1-3-12-34)71-51(81)39(62)27-35-19-21-37(77)22-20-35/h1-5,11-14,19-22,31,39,41-48,66,76-77H,6-10,15-18,23-30,32-33,61-62H2,(H,67,82)(H,68,78)(H,69,85)(H,70,86)(H,71,81)(H,72,83)(H,73,84)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI Key |
TZPGWLNPVFIJHD-XCLFSWKQSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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